2-bromo-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)benzamide
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Overview
Description
2-bromo-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)benzamide is a complex organic compound that belongs to the class of benzamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)benzamide typically involves multiple steps, including the formation of the furan and pyrazine rings, followed by their coupling with the benzamide moiety. One common method involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and high efficiency.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and yield. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability and reproducibility of the process.
Chemical Reactions Analysis
Types of Reactions
2-bromo-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)benzamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea (NH2CSNH2) can be employed under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can yield furanones, while substitution of the bromine atom can produce various substituted benzamides.
Scientific Research Applications
2-bromo-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)benzamide has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.
Biology: The compound can be used as a probe to study biological pathways and interactions due to its unique structure.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-bromo-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)benzamide involves its interaction with specific molecular targets. The bromine atom and the heterocyclic rings play crucial roles in its binding affinity and specificity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-bromo-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)benzamide: Similar structure but with a different position of the furan ring.
2-bromo-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)benzenesulfonamide: Similar structure but with a sulfonamide group instead of a benzamide group.
Uniqueness
2-bromo-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)benzamide is unique due to its specific arrangement of the furan and pyrazine rings, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Biological Activity
2-bromo-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
The compound features a bromine atom at the 2-position of the benzamide moiety, a furan ring substituted at the 3-position, and a pyrazine derivative linked through a methyl group. The molecular formula is C15H13BrN4O.
Research indicates that compounds with similar structures often exhibit their biological effects through several mechanisms:
- Inhibition of Enzymatic Activity : Many benzamide derivatives are known to inhibit specific enzymes involved in cancer progression.
- Cell Cycle Arrest : Some studies suggest that such compounds can induce cell cycle arrest at various phases, leading to apoptosis in cancer cells.
- Anti-inflammatory Effects : Compounds with furan and pyrazine moieties have shown promise in reducing inflammatory responses.
Anticancer Activity
Recent studies have evaluated the anticancer potential of this compound against various cancer cell lines. The following table summarizes some findings related to its cytotoxicity and mechanism:
Anti-inflammatory Activity
The compound's anti-inflammatory properties have been investigated through in vitro assays measuring cytokine production. The following table presents findings on its efficacy:
Case Studies
- Study on MCF7 Cell Line : A study demonstrated that treatment with this compound led to significant apoptosis in MCF7 cells, with an observed increase in caspase activity, indicating activation of the apoptotic pathway.
- Inflammation Model : In a murine model of inflammation, administration of the compound resulted in reduced levels of pro-inflammatory cytokines, suggesting its potential as a therapeutic agent in inflammatory diseases.
Properties
IUPAC Name |
2-bromo-N-[[3-(furan-3-yl)pyrazin-2-yl]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrN3O2/c17-13-4-2-1-3-12(13)16(21)20-9-14-15(19-7-6-18-14)11-5-8-22-10-11/h1-8,10H,9H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBHCAPGLTJOHJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCC2=NC=CN=C2C3=COC=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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